N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
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Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H22N2O6 and its molecular weight is 362.382. The purity is usually 95%.
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Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various biological targets such as enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O5, with a molecular weight of approximately 362.4 g/mol. The spirocyclic framework contributes to the stability and potential biological activity of the compound due to its ability to fit into specific binding sites on proteins or enzymes.
Property | Value |
---|---|
Molecular Formula | C19H22N2O5 |
Molecular Weight | 362.4 g/mol |
Structural Features | Spirocyclic, Oxalamide |
Preliminary studies suggest that the mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by fitting into their active sites.
- Modulation of Biological Pathways : Similar compounds have been shown to influence various signaling pathways, potentially leading to therapeutic effects in metabolic disorders.
Biological Activity Studies
Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : Compounds with oxalamide functionalities have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : The presence of specific moieties may contribute to reducing inflammation in biological systems.
Case Studies
-
Antimicrobial Activity : A study demonstrated that derivatives of oxalamides displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria.
- Tested Strains : E. coli, S. aureus
- Results : Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL.
-
Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of oxalamide derivatives, showing a reduction in pro-inflammatory cytokines in vitro.
- Cytokines Measured : IL-6, TNF-alpha
- Results : A significant decrease (up to 70%) was observed in cytokine levels compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison can be made with structurally similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(phenyl)oxalamide | Moderate | Low |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(methoxyphenyl)oxalamide | High | Moderate |
This compound | High | High |
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-16(19-8-12-3-4-14-15(7-12)24-11-23-14)17(22)20-9-13-10-25-18(26-13)5-1-2-6-18/h3-4,7,13H,1-2,5-6,8-11H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKESAGJGRMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.